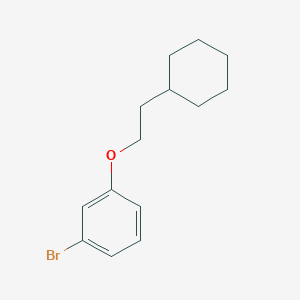
1-Bromo-3-(2-cyclohexylethoxy)benzene
Cat. No. B3145088
Key on ui cas rn:
566938-62-3
M. Wt: 283.2 g/mol
InChI Key: GZONITXXBWDVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101650B2
Procedure details


To a solution of 3-bromophenol (15.0 g, 86.7 mmol), 2-cyclohexylethylphenol (12.0 ml, 86.7 mmol) and triphenylphosphine (23.0 g, 86.7 mmol) in tetrahydrofuran (200 ml) was added slowly a 40% solution of diethyl azodicarboxylate in toluene (38.0 ml, 86.7 mmol) in portions at 0° C. with stirring, and then the resulting mixture was stirred at room temperature for 7 hours. After stirring, the reaction mixture was evaporated in vacuo, and hexane was added to the residue. After filtration, the filtrate was evaporated in vacuo once again, and the residue was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:100) as the eluent to afford 1-bromo-3-(2-cyclohexylethoxy)benzene (23.0 g, yield: 94%).

Name
2-cyclohexylethylphenol
Quantity
12 mL
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]1([CH2:15][CH2:16]C2C=CC=CC=2O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.C1(C)C=CC=CC=1>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:16][CH2:15][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
|
Name
|
2-cyclohexylethylphenol
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CCC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 7 hours
|
|
Duration
|
7 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated in vacuo, and hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo once again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography on a silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=C1)OCCC1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
